molecular formula C10H6ClNO2 B026318 3-Phenyl-5-chloroisoxazole-4-carbaldehyde CAS No. 100230-72-6

3-Phenyl-5-chloroisoxazole-4-carbaldehyde

Cat. No. B026318
M. Wt: 207.61 g/mol
InChI Key: XGQDMZXONSJFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-chloroisoxazole-4-carbaldehyde, also known as PIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule with a molecular formula of C10H6ClNO2.

Mechanism Of Action

The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.

Biochemical And Physiological Effects

3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in lab experiments include its high yield synthesis, potent antitumor activity, and anti-inflammatory properties. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-Phenyl-5-chloroisoxazole-4-carbaldehyde. One such direction is the development of novel 3-Phenyl-5-chloroisoxazole-4-carbaldehyde derivatives with improved pharmacological properties. Another direction is the study of the potential use of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in combination with other anticancer agents for enhanced efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by the addition of 4-dimethylaminopyridine and 2,4-dichlorobenzaldehyde. This reaction results in the formation of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in high yield.

Scientific Research Applications

3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.

properties

CAS RN

100230-72-6

Product Name

3-Phenyl-5-chloroisoxazole-4-carbaldehyde

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H

InChI Key

XGQDMZXONSJFJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl

synonyms

5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE

Origin of Product

United States

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